Vitexin-2-O-rhamnoside
Overview
Description
Mechanism of Action
Vitexin-2-O-rhamnoside, also known as 2-O-Rhamnosylvitexin or Vitexin 2’'-O-rhamnoside, is a flavonoid glycoside primarily found in the leaves of Cratagus pinnatifida Bge . This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases .
Target of Action
This compound primarily targets oxidative stress-induced damage in the body . It has been shown to have protective effects against H2O2-mediated oxidative stress .
Mode of Action
The compound interacts with its targets by mitigating the effects of oxidative stress. It has been shown to have a concentration-dependent vasodilatory effect, which is produced through both endothelium-dependent and independent mechanisms . This suggests that this compound may have partial calcium antagonist pharmacological characteristics .
Biochemical Pathways
This compound is involved in the PI3K/Akt signaling pathway . It has been shown to upregulate the phosphorylation level of this pathway in immunosuppressed mice . This pathway plays a crucial role in cell survival and growth, suggesting that this compound may have potential benefits in conditions characterized by abnormal cell death or proliferation.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. After oral and intravenous administration at a dose of 30 mg/kg, the compound was found to be rapidly and widely distributed throughout the body . The oral bioavailability of this compound was found to be 4.89% .
Result of Action
The administration of this compound results in a range of molecular and cellular effects. It has been shown to restore weight in immunosuppressed mice, improve spleen and thymus injury, and restore peripheral blood levels . Furthermore, it can effectively promote the proliferation of T and B lymphocytes, natural killer (NK) and cytotoxic T lymphocyte (CTL) cell activities, and the secretion and mRNA expression of cytokines .
Biochemical Analysis
Biochemical Properties
Vitexin-2-O-rhamnoside has been shown to have protective effects against oxidative stress damage induced by H2O2 This suggests that it interacts with enzymes and proteins involved in the body’s antioxidant defenses
Cellular Effects
This compound has been found to significantly ameliorate toxicity and apoptosis effects in human adipose-derived stem cells (hADSCs) exposed to H2O2 . It influences cell function by promoting the proliferation of T and B lymphocytes, natural killer (NK) and cytotoxic T lymphocyte (CTL) cell activities .
Molecular Mechanism
It has been shown to upregulate the phosphorylation level of the PI3K/Akt signaling pathway in mice immunosuppressed by cyclophosphamide (CY), suggesting it may exert its effects at the molecular level through this pathway .
Temporal Effects in Laboratory Settings
It has been shown to restore weight to immunosuppressed mice to varying degrees, suggesting it may have long-term effects on cellular function .
Metabolic Pathways
It has been shown to increase the activities of glutathione peroxidase (GSH-Px), chloramphenicol acetyltransferase (CAT), superoxide dismutase (SOD), and total antioxidant capacity (T-AOC), suggesting it may interact with these enzymes .
Transport and Distribution
It has been shown to be rapidly and widely distributed throughout the whole body after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin 2’'-O-rhamnoside can be synthesized through enzymatic reactions involving vitexin and rhamnose. The process typically involves the use of specific enzymes that catalyze the glycosylation of vitexin with rhamnose .
Industrial Production Methods: Industrial production of Vitexin 2’'-O-rhamnoside often involves extraction from plant sources, particularly from Crataegus pinnatifida leaves. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Vitexin 2’'-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Enzymatic glycosylation reactions are common for substitution
Major Products: The major products formed from these reactions include oxidized or reduced forms of Vitexin 2’'-O-rhamnoside, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as an analytical reference standard for the quantification of flavonoids in plant extracts.
Medicine: Potential therapeutic agent for cardiovascular diseases due to its antioxidative and anti-arrhythmic properties
Industry: Utilized in the formulation of dietary supplements and natural health products.
Comparison with Similar Compounds
Vitexin: Another flavonoid glycoside with similar antioxidative properties.
Rutin: Known for its anti-inflammatory and antioxidative effects.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory properties.
Uniqueness: Vitexin 2’'-O-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This makes it particularly effective in protecting against oxidative stress and cardiovascular diseases .
Properties
IUPAC Name |
8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPBZVKGHHTIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of Vitexin-2-O-rhamnoside?
A1: this compound exhibits various pharmacological activities, including:
- Antioxidant: It scavenges free radicals, reducing oxidative stress. []
- Anti-inflammatory: It modulates the inflammatory response, potentially by affecting cytokine production. []
- Cardioprotective: It may contribute to the cardiovascular benefits associated with hawthorn, potentially through vasodilatory and cardiotonic effects. []
- Immunomodulatory: It may influence the immune system, potentially by affecting cytokine release in response to stimuli like LPS. []
Q2: How does this compound affect blood parameters in animal models?
A2: In rat models of blood stasis, this compound has been shown to:
Q3: Does this compound interact with P-glycoprotein (P-gp)?
A3: Yes, research suggests that this compound interacts with P-gp, an efflux transporter protein. Co-administration with P-gp inhibitors like verapamil can increase its absorption in the rat intestine. [] []
Q4: Is this compound metabolized by cytochrome P450 3A (CYP3A)?
A4: While co-administration with the CYP3A inhibitor ketoconazole slightly increases its bioavailability, the overall impact of CYP3A on this compound metabolism seems minimal. [] []
Q5: What is the bioavailability of this compound after oral administration?
A5: this compound exhibits low oral bioavailability. Studies in rats reported an absolute bioavailability of 4.89%. [] Factors like P-gp efflux and poor intestinal absorption likely contribute to this. [] []
Q6: How does co-administration with other substances affect this compound bioavailability?
A6: Co-administration with certain substances can alter this compound bioavailability:
- P-gp inhibitors (verapamil, ketoconazole): Increase bioavailability by inhibiting P-gp efflux. []
- Bile salts: Enhance bioavailability, potentially by improving solubility and absorption. []
Q7: What is known about the tissue distribution of this compound?
A7: Following intravenous administration in mice, the highest concentrations of this compound were found in the gallbladder, followed by the liver, intestine, and kidney. [] After oral administration, the highest levels were observed in the intestine. []
Q8: Which plant species are considered good sources of this compound?
A8: this compound is found in various plant species, with some notable sources being:
- Hawthorn (Crataegus species), particularly leaves: [] [] [] [] [] []
- Oats (Avena sativa): [] []
- Tetrastigma hemsleyanum leaves: [] [] []
- Passiflora species: []
Q9: Which extraction methods are commonly used for this compound?
A9: Various extraction methods have been explored for this compound, including:
- Ultrasound-assisted extraction (UAE): This method has shown promising results, offering high extraction yields and potentially enhancing antioxidant activity compared to traditional methods. []
- Microwave-assisted extraction: This method allows for rapid extraction and can be combined with isocratic HPLC for efficient analysis. []
- Soxhlet extraction and maceration: These traditional methods are also employed but may be less efficient compared to newer techniques. [] [] []
Q10: What analytical techniques are used to quantify this compound?
A10: Several analytical techniques are employed for the quantification of this compound:
- High-performance liquid chromatography (HPLC) coupled with various detectors:
- Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry: [] [] [] []
- Capillary electrophoresis (CEP): []
- High-performance thin-layer chromatography (HPTLC): []
Q11: Are there validated analytical methods for determining this compound in plant materials and finished products?
A11: Yes, researchers have developed and validated methods for quantifying this compound in both raw plant materials and finished products using techniques like LC-UV. [] These methods are crucial for quality control and ensuring consistent product quality.
Q12: What is the molecular formula and weight of this compound?
A12:
Q13: Is there a relationship between the structure of this compound and its antioxidant activity?
A13: The antioxidant activity of flavonoids like this compound is influenced by their structure, particularly the number and position of hydroxyl groups. [] Further research is needed to fully elucidate the structure-activity relationship for this specific compound.
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